An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 4-Bromo-2-nitro-1-phenoxybenzene: Properties, Synthesis, and Reactivity
Introduction
4-Bromo-2-nitro-1-phenoxybenzene is a poly-functionalized aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a diaryl ether backbone substituted with both an electron-withdrawing nitro group and a reactive bromo moiety, presents a unique combination of chemical properties. This guide provides an in-depth analysis of its physicochemical characteristics, explores the primary synthetic methodologies with mechanistic insights, details its key reactivity pathways, and outlines the necessary safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals who leverage complex intermediates to construct novel molecular architectures in pharmaceuticals, agrochemicals, and materials science.[1]
Physicochemical Properties
The physical and chemical properties of 4-Bromo-2-nitro-1-phenoxybenzene are dictated by its molecular structure. The presence of the polar nitro group and the halogen atom, combined with the larger diaryl ether framework, results in a compound with a high boiling point and specific storage requirements.
| Property | Value | Source |
| CAS Number | 56966-61-1 | [2] |
| Molecular Formula | C₁₂H₈BrNO₃ | Calculated |
| Molecular Weight | 294.10 g/mol | Calculated |
| Appearance | Expected to be a light yellow solid or oil | Inferred from related structures |
| Boiling Point | 210 °C (at 15 Torr) | [2] |
| Density (Predicted) | 1.563 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
The compound is anticipated to be poorly soluble in water but soluble in common organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons, which is typical for molecules of this class.
Synthesis and Mechanistic Insights: The Ullmann Condensation
The formation of the diaryl ether linkage in 4-Bromo-2-nitro-1-phenoxybenzene is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Ullmann ether synthesis.[3][4] This method is superior to traditional nucleophilic aromatic substitution (SNAr) for this specific transformation, as the latter would require harsher conditions and might not be as selective.
Causality in Synthetic Strategy
The choice of the Ullmann condensation is based on its proven efficacy in forming C-O bonds between aryl halides and phenols.[5] The reaction's success hinges on several key factors:
-
Catalyst: Copper, typically in the form of Cu(I) salts or activated copper powder, is essential for facilitating the coupling.[3][4] Modern protocols often use soluble copper catalysts with ligands to improve efficiency and lower reaction temperatures.[3]
-
Substrate Activation: The reaction is significantly more efficient when the aryl halide is activated by electron-withdrawing groups.[3] In the synthesis of the target molecule, starting from 1,4-dibromo-2-nitrobenzene and phenol, the nitro group ortho to one of the bromine atoms strongly activates it towards coupling.
-
Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to achieve the necessary high temperatures, often exceeding 150-200°C.[3][5]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of 4-Bromo-2-nitro-1-phenoxybenzene.
Detailed Experimental Protocol (Hypothetical)
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Subsequently, add iodobenzene (1.1 eq.).
-
Reaction Execution: Heat the mixture to 150°C under a nitrogen atmosphere and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final product.
Mechanistic Pathway of C-O Coupling
The mechanism of the Ullmann-type ether synthesis is believed to involve copper(I) intermediates.[3] A plausible sequence involves the formation of a copper(I) phenoxide, which then undergoes a reaction with the aryl halide.
Caption: A plausible mechanism for the Ullmann Condensation C-O coupling reaction.
Chemical Reactivity and Synthetic Potential
The molecule's synthetic utility stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring for SNAr.[6] This makes the bromo substituent a viable leaving group, allowing for its displacement by strong nucleophiles (e.g., amines, thiols) to introduce further diversity.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (aniline derivative) using standard methodologies such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental in pharmaceutical synthesis, as the resulting amino group can be further functionalized via acylation, sulfonylation, or diazotization.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, enabling the construction of complex biaryl systems or the introduction of acetylenic and olefinic moieties. Careful selection of catalytic systems is necessary to ensure chemoselectivity.
Caption: Key reactivity pathways of 4-Bromo-2-nitro-1-phenoxybenzene.
Spectroscopic Characterization (Predicted)
Unequivocal identification of 4-Bromo-2-nitro-1-phenoxybenzene relies on a combination of standard spectroscopic techniques.
-
¹H NMR: The spectrum would be complex, showing distinct signals for the protons on both aromatic rings. The three protons on the bromo-nitro-substituted ring would appear in the downfield region (likely δ 7.5-8.5 ppm) due to the deshielding effects of the nitro group, exhibiting complex splitting patterns. The five protons of the unsubstituted phenoxy ring would appear further upfield.
-
¹³C NMR: The spectrum would display 12 distinct signals for the aromatic carbons. Carbons bearing the nitro, bromo, and ether oxygen substituents would be readily identifiable by their characteristic chemical shifts.
-
IR Spectroscopy: Key diagnostic peaks would include:
-
Strong asymmetric and symmetric stretching vibrations for the Ar-NO₂ group (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹).[7]
-
C-O-C stretching vibrations for the diaryl ether linkage (~1270-1230 cm⁻¹).
-
Aromatic C-H stretching (~3100-3000 cm⁻¹).
-
C-Br stretching in the fingerprint region.
-
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺). Crucially, the presence of bromine would be confirmed by a characteristic isotopic pattern of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.
Handling and Safety Precautions
As a nitroaromatic halogenated compound, 4-Bromo-2-nitro-1-phenoxybenzene requires careful handling in a controlled laboratory environment. While specific data is not available, information extrapolated from structurally similar compounds provides a strong basis for a robust safety protocol.[8][9][10][11]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[9][10] (P264, P270, P280) |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[8][10][12] (P261, P302+P352, P305+P351+P338) |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9][12] Avoid breathing dust/fumes/vapors. |
| PPE | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Conclusion
4-Bromo-2-nitro-1-phenoxybenzene is a valuable and versatile chemical intermediate. The strategic placement of its bromo, nitro, and phenoxy groups allows for a wide range of selective chemical transformations. A thorough understanding of its synthesis via the Ullmann condensation, its specific reactivity at each functional site, and appropriate safety measures is paramount for its effective and safe utilization in the development of novel and complex molecules for the pharmaceutical and chemical industries.
References
-
Ullmann condensation. Wikipedia. [Link]
-
The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Dac Pharmachem. [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Chemical Properties of Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3). Cheméo. [Link]
- Halogenated diphenyl ether derivatives.
-
synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
-
4-Bromodiphenyl Ether. PubChem. [Link]
-
4-Bromo-2-fluoro-1-nitrobenzene. PubChem. [Link]
-
Benzene, 1-bromo-4-phenoxy-. NIST WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-nitro-1-phenoxybenzene CAS#: 56966-61-1 [chemicalbook.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
